Ozagrel sodium

Description

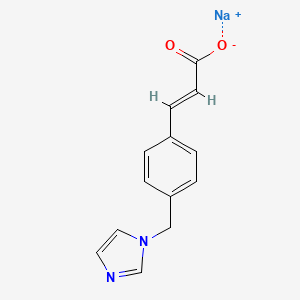

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ozagrel Sodium's Mechanism of Action on Thromboxane A2 Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel sodium, a selective and competitive inhibitor of thromboxane A2 (TXA2) synthase, presents a targeted approach in the management of thrombotic disorders. By specifically blocking the conversion of prostaglandin H2 (PGH2) to TXA2, this compound effectively mitigates platelet aggregation and vasoconstriction, key events in thrombus formation.[1][2] A significant consequence of this inhibition is the metabolic shunting of PGH2 towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, thereby augmenting its antithrombotic effects. This guide provides a comprehensive overview of the biochemical mechanism, quantitative efficacy, and key experimental methodologies for studying this compound's interaction with thromboxane A2 synthase.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the enzyme thromboxane A2 synthase.[1][2] This enzyme is a critical component of the arachidonic acid cascade and is responsible for the isomerization of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a potent mediator of platelet aggregation and a powerful vasoconstrictor.[2][3]

The inhibition of thromboxane A2 synthase by ozagrel is competitive.[4][5] Molecular docking studies suggest that the imidazolyl group of ozagrel engages in a cation-π interaction with the iron atom of the heme group within the active site of the thromboxane A2 synthase, which is a member of the cytochrome P450 family.[5][6] This interaction competitively blocks the binding of the natural substrate, PGH2, thereby preventing its conversion to TXA2.

A pivotal aspect of ozagrel's mechanism is the redirection of PGH2 metabolism. With the pathway to TXA2 synthesis blocked, the accumulated PGH2 is available for other enzymes in the arachidonic acid cascade. Notably, in vascular endothelial cells, PGH2 is converted by prostacyclin synthase into prostacyclin (PGI2).[4] PGI2 has physiological effects that are diametrically opposed to those of TXA2; it is a strong vasodilator and a potent inhibitor of platelet aggregation.[3][7] This "metabolic shunt" significantly contributes to the overall anti-thrombotic and vasodilatory profile of this compound.

Signaling Pathways

The inhibitory action of this compound on thromboxane A2 synthase initiates a cascade of downstream signaling events. The reduction in TXA2 levels leads to decreased activation of the thromboxane receptor (TP), a G-protein coupled receptor. This, in turn, reduces the activation of phospholipase C (PLC), leading to lower intracellular calcium levels and consequently, diminished platelet aggregation and vasoconstriction.[2]

Concurrently, the increased production of PGI2 results in the activation of the prostacyclin receptor (IP), another G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which promotes smooth muscle relaxation (vasodilation) and inhibits platelet activation.[8][9]

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ID50) are key parameters summarized below. It is important to note that IC50 values can vary based on the experimental conditions, such as the source of the enzyme and the assay methodology.

| Parameter | Value | Species/System | Notes | Reference(s) |

| IC50 | 4 nM | Not Specified | Potent and selective inhibitor. | [10] |

| 11 nM | Rabbit Platelet | Selective TXA2 synthetase inhibitor. | [8][10][11][12] | |

| 53.12 μM | Arachidonic Acid-Induced Platelet Aggregation | Functional inhibition of platelet aggregation. | [8][11] | |

| 99.6% inhibition at 100 μM | Plasma TXB2 | Demonstrates high efficacy in inhibiting TXA2 production. | [8][11] | |

| ID50 | 0.3 mg/kg (oral) | Rat | Inhibition of TXA2 generation in vivo. | [7] |

| 0.92 mg/kg (oral) | Rat | Inhibition of ex vivo arachidonic acid-induced platelet aggregation. | [7] |

Experimental Protocols

Thromboxane A2 Synthase Activity Assay

This assay directly measures the enzymatic activity of TXA2 synthase and the inhibitory effect of this compound.

-

Principle: The activity of TXA2 synthase is determined by quantifying the production of its stable metabolite, thromboxane B2 (TXB2), from the substrate PGH2.

-

Materials:

-

Source of TXA2 synthase (e.g., platelet microsomes)

-

Prostaglandin H2 (PGH2)

-

This compound

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Stop solution (e.g., containing EDTA and stannous chloride)

-

Thromboxane B2 ELISA kit

-

-

Procedure:

-

Prepare platelet microsomes from fresh blood samples.

-

Pre-incubate the platelet microsomes with various concentrations of this compound or a vehicle control in the reaction buffer at 37°C.

-

Initiate the reaction by adding PGH2.

-

Allow the reaction to proceed for a defined period at 37°C.

-

Terminate the reaction with the stop solution.

-

Quantify the amount of TXB2 produced using a commercial ELISA kit.[3]

-

Calculate the percent inhibition and determine the IC50 value.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the effect of this compound on platelet aggregation.

-

Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of an aggregating agent.

-

Materials:

-

Freshly drawn venous blood

-

Anticoagulant (e.g., 3.8% sodium citrate)

-

Aggregating agent (e.g., arachidonic acid)

-

This compound

-

Saline or vehicle control

-

Platelet aggregometer

-

Centrifuge

-

-

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 10-15 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15-20 minutes). PPP is used to set 100% aggregation.

-

Adjust the platelet count in the PRP if necessary.

-

Place the PRP in the aggregometer and pre-incubate with various concentrations of this compound or vehicle control.

-

Add the aggregating agent to induce platelet aggregation.

-

Calculate the percent inhibition of aggregation and determine the IC50 or ID50 value.

-

Measurement of Thromboxane B2 (TXB2) Levels by ELISA

This assay quantifies the in vivo or in vitro production of TXA2 by measuring its stable metabolite, TXB2.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure TXB2 levels in biological samples. TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of antibody sites.

-

Materials:

-

Biological samples (e.g., serum, plasma, cell culture supernatant)

-

Commercial TXB2 ELISA kit

-

Microplate reader

-

-

Procedure:

-

Prepare samples. For serum, allow blood to clot to induce maximum TXA2 production. For plasma, use an anticoagulant.

-

Follow the specific instructions of the commercial ELISA kit, which typically involve:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding an enzyme-labeled TXB2 conjugate.

-

Incubating to allow for competitive binding.

-

Washing away unbound reagents.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction.[12]

-

-

Read the absorbance using a microplate reader. The color intensity is inversely proportional to the TXB2 concentration.

-

Calculate the TXB2 concentration in the samples by comparing their absorbance to a standard curve.

-

Conclusion

This compound is a highly selective, competitive inhibitor of thromboxane A2 synthase. Its mechanism of action is twofold: it directly reduces the production of the pro-thrombotic and vasoconstrictive TXA2, and it promotes the synthesis of the anti-thrombotic and vasodilatory PGI2 through the redirection of PGH2 metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust studies in the fields of thrombosis, cardiovascular disease, and inflammation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]

- 4. benchchem.com [benchchem.com]

- 5. Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Prostacyclin - Wikipedia [en.wikipedia.org]

- 9. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Effects of ozagrel (OKY-046), a thromboxane synthase inhibitor, on oxidative drug-metabolizing enzymes in mouse hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Preclinical Profile of Ozagrel Sodium: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium, a selective and potent thromboxane A2 (TXA2) synthase inhibitor, has garnered significant attention for its therapeutic potential in thrombotic and ischemic conditions. By targeting a key enzyme in the arachidonic acid cascade, this compound effectively modulates platelet aggregation and vascular tone, making it a valuable agent in preclinical models of ischemic stroke, pulmonary injury, and vascular dementia. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various preclinical models, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics: Mechanism of Action and Efficacy

This compound exerts its pharmacological effects primarily through the selective inhibition of thromboxane A2 synthase.[1][2] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[3] By inhibiting TXA2 synthesis, this compound not only reduces the levels of this prothrombotic and vasoconstrictive mediator but also redirects PGH2 metabolism towards the production of prostacyclin (PGI2) in endothelial cells, a vasodilator and inhibitor of platelet aggregation.[4] This dual mechanism contributes to its overall therapeutic effects.

In Vitro Activity

The inhibitory potency of ozagrel has been quantified in various in vitro assays.

| Parameter | Value | Species/System |

| TXA2 Synthase Inhibition (IC50) | 11 nM | - |

| Arachidonic Acid-Induced Platelet Aggregation (IC50) | 53.12 µM | - |

| Plasma TXB2 Inhibition (at 100 µM) | 99.6% | - |

| Table 1: In Vitro Potency of Ozagrel.[1] |

In Vivo Efficacy in Preclinical Models

The therapeutic potential of this compound has been demonstrated in a range of preclinical disease models.

| Preclinical Model | Species | Dosing Regimen | Key Findings | Reference(s) |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 3 mg/kg | Decreased the area and volume of cortical infarction. | [5] |

| Hyperhomocysteinemia-induced Vascular Cognitive Impairment | Rat | 10 and 20 mg/kg, p.o. | Ameliorated endothelial dysfunction and memory deficits. | [6] |

| Oleic Acid-Induced Lung Injury | Guinea Pig | 80 mg/kg, i.v. (single dose) | Attenuated lung injury and decreased inflammatory markers. | [1] |

| Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models. |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of ozagrel has been characterized in several preclinical species, providing essential data for dose selection and translation to clinical studies.

Pharmacokinetic Parameters in Rats (Oral Administration)

Pharmacokinetic studies in Sprague-Dawley rats following oral administration have demonstrated the absorption and elimination characteristics of ozagrel.

| Polymorph Form | Dose | Cmax (mg/L) | AUC0-t (mg·h/L) | t½ (h) |

| Form I | Not Specified | 32.72 ± 17.04 | 61.14 ± 14.76 | 1.53 ± 0.51 |

| Form II | Not Specified | 34.01 ± 19.13 | 85.56 ± 18.08 | 4.73 ± 3.00 |

| Table 3: Pharmacokinetic Parameters of Ozagrel Polymorphs in SD Rats after Oral Administration.[7] |

Pharmacokinetic Parameters in Rabbits

Studies in rabbits have explored the pharmacokinetics of ozagrel following intravenous, oral, and rectal administration.

| Route of Administration | Tmax | Bioavailability |

| Rectal | 20 min | 100% |

| Table 4: Pharmacokinetic Highlights of Ozagrel in Rabbits.[8] |

An Emax model has been used to describe the pharmacodynamic response, with an estimated IC50 for thromboxane synthetase inhibition of 56.0 ng/mL and an Emax of 94%.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound in preclinical research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to induce focal cerebral ischemia and assess the neuroprotective effects of therapeutic agents.

Objective: To induce a transient focal cerebral ischemia in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 monofilament nylon suture with a silicon-coated tip

-

Surgical instruments for vessel exposure and ligation

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Introduce the silicon-coated nylon suture through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 2 hours.[5]

-

After the occlusion period, withdraw the suture to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at 24 hours post-reperfusion to assess the extent of brain injury and the therapeutic effect of this compound.[5]

Ex Vivo Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of ozagrel on platelet function.

Objective: To measure arachidonic acid-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Blood collection tubes containing 3.8% sodium citrate

-

Centrifuge

-

Platelet aggregometer

-

Arachidonic acid solution (e.g., 1.9 mg/mL)[9]

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Procedure:

-

Collect whole blood from the preclinical species of interest into tubes containing sodium citrate.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 240g for 10 minutes).[9]

-

Prepare PPP by centrifuging the remaining blood at a higher speed.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-warm the PRP sample to 37°C.

-

Add the aggregating agent, arachidonic acid, to the PRP.[9]

-

Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

-

The effect of ozagrel is determined by pre-incubating the PRP with different concentrations of the compound before adding the aggregating agent.

Quantification of Ozagrel in Plasma by HPLC

A robust analytical method is essential for pharmacokinetic studies.

Objective: To quantify the concentration of ozagrel in plasma samples.

Instrumentation and Conditions:

-

HPLC System: With UV detector.

-

Column: Brownlee ODS C-18 (250 × 4.6 mm i.d., 5 µm particle size).[10]

-

Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with 0.1 M NaOH) in a 10:90 v/v ratio.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 272 nm.[10]

-

Injection Volume: 20 µL.[10]

Sample Preparation:

-

Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile.

-

The supernatant is then separated by centrifugation and may be evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.

Visualizing the Core Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures provide a clear understanding of the scientific principles and methodologies.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound demonstrates a compelling preclinical profile characterized by potent and selective inhibition of thromboxane A2 synthase, leading to significant antiplatelet and vasodilatory effects. Its favorable pharmacokinetic properties and demonstrated efficacy in relevant animal models of ischemic and thrombotic diseases underscore its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacokinetic comparison of two ozagrel polymorph forms in SD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Chemical Synthesis and Purification of Ozagrel Sodium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the chemical synthesis and purification of ozagrel sodium, a potent and selective thromboxane A2 synthase inhibitor. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, quantitative data, and visual representations of key processes and mechanisms.

Introduction

This compound is the sodium salt of ozagrel, a compound recognized for its antiplatelet and vasodilatory properties.[1] It functions by selectively inhibiting thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 to thromboxane A2.[2] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. By inhibiting its production, this compound plays a significant role in preventing the formation of blood clots, making it a valuable compound in the study of thrombosis, ischemic stroke, and other cardiovascular diseases.[1][2]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. Below are two detailed protocols adapted from established methods, suitable for laboratory-scale synthesis.

Synthesis Route 1: From p-Tolualdehyde

This three-step synthesis route utilizes commercially available p-tolualdehyde as the starting material.

Experimental Protocol:

Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde

-

In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(bromomethyl)benzaldehyde.

Step 2: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

-

Dissolve 4-(bromomethyl)benzaldehyde (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

-

Add imidazole (1-1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ozagrel and Conversion to this compound

-

To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde (1 equivalent) in a suitable solvent like toluene or pyridine, add malonic acid (1.5-2 equivalents).

-

Add a catalytic amount of a base such as piperidine or pyridine and heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC. Once complete, cool the mixture and acidify with hydrochloric acid to precipitate ozagrel hydrochloride.

-

Filter the precipitate, wash with a suitable solvent, and dry.

-

To obtain this compound, dissolve the ozagrel free acid (obtained by neutralizing the hydrochloride salt) in a solution of sodium hydroxide (1 equivalent) in ethanol or water.

-

The resulting this compound can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent.

Quantitative Data for Synthesis Route 1:

| Step | Product | Starting Material | Key Reagents | Yield | Purity | Reference |

| 1 | 4-(Bromomethyl)benzaldehyde | p-Tolualdehyde | NBS, Benzoyl Peroxide | ~88% | - | [3] |

| 2 | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | 4-(Bromomethyl)benzaldehyde | Imidazole, K2CO3 | ~92% | - | [3] |

| 3 | Ozagrel Hydrochloride | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | Malonic Acid, Piperidine | ~87% | - | [3] |

Synthesis Route 2: From Methyl Cinnamate

This route involves the bromination of a cinnamate ester followed by substitution and hydrolysis.

Experimental Protocol:

Step 1: Synthesis of p-Bromomethyl Ethyl Cinnamate

-

Dissolve methyl cinnamate (1 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (around 80°C) for approximately 2 hours.

-

Monitor the reaction by HPLC.

Step 2: Synthesis of Imidazolmethyl Ethyl Cinnamate

-

In a separate flask, dissolve imidazole (2-2.5 equivalents) and sodium hydroxide (2 equivalents) in tetrahydrofuran (THF).

-

Cool the solution to 0-15°C and add the solution of p-bromomethyl ethyl cinnamate from Step 1 dropwise.

-

Stir the reaction mixture for 2-3.5 hours at this temperature.

-

Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent.

Step 3: Hydrolysis to this compound

-

Dissolve the crude imidazolmethyl ethyl cinnamate in an aqueous solution of sodium hydroxide.

-

Heat the mixture (e.g., to 55°C) and stir for about 1.5 hours until the hydrolysis is complete.

-

The resulting solution contains this compound.

Quantitative Data for Synthesis Route 2:

| Step | Product | Starting Material | Key Reagents | Yield | Purity | Reference |

| 1 | p-Bromomethyl Ethyl Cinnamate | Methyl Cinnamate | NBS, AIBN | - | ~81% (crude) | [4] |

| 2 | Imidazolmethyl Ethyl Cinnamate | p-Bromomethyl Ethyl Cinnamate | Imidazole, NaOH | ~63% (after purification) | ~99.3% | [4] |

| 3 | This compound | Imidazolmethyl Ethyl Cinnamate | NaOH | - | >99.8% | [4] |

Synthesis Workflow Diagram:

Caption: Chemical synthesis pathways for this compound.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the impurity profile and the desired final purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid compounds.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Based on available data, an 80% ethanol solution can be effective.

-

Add a small amount of activated carbon to the hot solution to adsorb colored impurities and stir for a short period.

-

Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for Recrystallization:

| Starting Material | Solvent System | Final Purity | Reference |

| Crude this compound | 80% Ethanol | >99.8% | [4] |

| Crude Ozagrel Tromethamine | Acetone or Ethanol | 99.2% - 99.8% | [5] |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for isolating specific impurities for characterization, preparative HPLC is the method of choice.

Experimental Protocol:

-

Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of ozagrel from its impurities. A reversed-phase C18 column is typically suitable.

-

Method Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and sample loading accordingly.

-

Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a high concentration.

-

Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

-

Post-Purification: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified this compound.

-

Purity Verification: Analyze the purity of the final product using the analytical HPLC method.

Typical HPLC Parameters for Purity Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol and 0.02 M KH2PO4 (80:20, v/v), pH 4.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Injection Volume | 20 µL |

Purification Workflow Diagram:

Caption: General workflow for the purification of this compound.

Mechanism of Action: Thromboxane A2 Synthase Inhibition

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking the synthesis of TXA2, this compound reduces platelet aggregation and vasoconstriction. An important consequence of this inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[2]

Signaling Pathway Diagram:

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides comprehensive protocols for the synthesis and purification of this compound for research purposes. The detailed methodologies, quantitative data, and visual diagrams are intended to facilitate the efficient and effective production of high-purity this compound for scientific investigation. The provided information on its mechanism of action further aids in understanding its biological role and potential therapeutic applications.

References

- 1. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN107698513A - A kind of preparation method of sodium ozagrel - Google Patents [patents.google.com]

- 5. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]

The Discovery and Development of Ozagrel: A Technical Guide to a Selective TXA2 Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel, known chemically as (E)-4-(1-imidazolylmethyl) cinnamic acid, is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase. Its development marked a significant advancement in antithrombotic therapy by targeting a key enzymatic step in the arachidonic acid cascade. By selectively blocking the synthesis of the pro-aggregatory and vasoconstrictive agent TXA2, ozagrel not only reduces thrombotic risk but also promotes the production of the beneficial vasodilator and platelet inhibitor, prostacyclin (PGI2). This technical guide provides an in-depth overview of the discovery, mechanism of action, key preclinical and clinical data, and detailed experimental methodologies related to the development of ozagrel.

Discovery and Development History

The quest for a selective thromboxane A2 (TXA2) synthase inhibitor emerged from the understanding that TXA2 is a critical mediator in thromboembolic and cardiovascular diseases.[1] Early research focused on identifying compounds that could selectively block TXA2 production without affecting other crucial enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) or prostacyclin (PGI2) synthase.

The development of ozagrel, initially designated OKY-046, originated from extensive structure-activity relationship (SAR) studies of imidazole and pyridine derivatives.[2][3] Researchers synthesized and evaluated numerous compounds, focusing on the inhibitory potency against TXA2 synthase.

Structure-Activity Relationship (SAR) Highlights:

-

Core Structures: The investigation began with 1-substituted imidazoles and beta-substituted pyridines, which demonstrated high inhibitory potency.[2]

-

Side Chain Optimization: It was discovered that introducing various substituents into the carboxy-bearing side chain of the core structures increased inhibitory activity.[4] A key finding was that the optimal length for side chains containing a phenylene group was between 8.5 to 10 Å for potent TXA2 synthase inhibition.[2][4]

-

Lead Compound Selection: Among the numerous derivatives, (E)-4-(1-imidazolylmethyl)cinnamic acid (ozagrel) and (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid were identified as the most potent inhibitors, with IC50 values in the nanomolar range.[2]

-

Selectivity: These lead compounds demonstrated high selectivity for TXA2 synthase, with no significant effect on COX, 5-lipoxygenase, or PGI2 synthase.[2][3]

Ultimately, based on a comprehensive evaluation of its pharmacological, physicochemical, and toxicological profile, (E)-4-(1-imidazolylmethyl)cinnamic acid (ozagrel) was selected as the lead candidate for clinical development.[2][3]

Mechanism of Action

Ozagrel exerts its therapeutic effects through a dual mechanism centered on the modulation of prostaglandin metabolism.

-

Selective Inhibition of TXA2 Synthase: Ozagrel is a potent and selective inhibitor of the enzyme thromboxane A2 synthase.[1] This enzyme catalyzes the conversion of the prostaglandin endoperoxide precursor, Prostaglandin H2 (PGH2), into Thromboxane A2 (TXA2).[2] By blocking this step, ozagrel directly reduces the levels of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[1]

-

Prostaglandin Endoperoxide "Shunting": The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This excess PGH2 is then available for other enzymes to metabolize.[2] Specifically, PGH2 is redirected towards the prostacyclin (PGI2) synthase pathway, primarily in endothelial cells. This results in an increased synthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation.[2][3] This "shunting" effect synergistically enhances the antithrombotic and vasodilatory properties of ozagrel.

The high selectivity of ozagrel is a key feature, as it does not inhibit the upstream COX enzymes, thus preserving the production of PGH2 necessary for PGI2 synthesis.[2]

Caption: Ozagrel's dual mechanism of action in the arachidonic acid cascade.

Quantitative Data Summary

The efficacy and safety of ozagrel have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro and Ex Vivo Potency

| Parameter | Species / System | Value | Reference(s) |

| IC50 (TXA2 Synthase) | Human/Rabbit Platelets | 1.1 x 10⁻⁸ M (11 nM) | [2] |

| IC50 (TXA2 Synthase) | Rabbit | 56.0 ng/mL | [5] |

| IC50 (Platelet Aggregation) | Human Platelets (Arachidonic Acid-induced) | 53.12 µM | |

| Emax (TXB2 Inhibition) | Rabbit | 94% | [5] |

Table 2: Preclinical Pharmacokinetics (Rabbit Model)

| Parameter | Route of Administration | Value | Reference(s) |

| Tmax | Rectal | 20 minutes | [5] |

| Bioavailability | Rectal | 100% | [5] |

Table 3: Acute Toxicity

| Species | Route | LD50 (Median Lethal Dose) | Reference(s) |

| Mouse | Oral (p.o.) | > 500 mg/kg | [6] |

| Rat | Oral (p.o.) | > 500 mg/kg | [6] |

| Mouse | Intravenous (i.v.) | > 25 mg/kg | [6] |

| In these specific studies, the maximum feasible dose was administered without causing mortality, thus the minimal lethal dose could not be determined.[6] |

Detailed Experimental Protocols

Reproducibility in drug development relies on standardized and detailed methodologies. The following sections describe the core protocols used to evaluate ozagrel's efficacy.

Ex Vivo Arachidonic Acid-Induced Platelet Aggregation

This assay assesses the inhibitory effect of ozagrel on platelet function after its administration to a live animal.

-

Objective: To measure the dose-dependent inhibition of arachidonic acid-induced platelet aggregation by ozagrel.

-

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats are administered ozagrel or a vehicle control orally at various doses.

-

Blood Collection: After a set time (e.g., 2 hours), blood is collected via cardiac puncture into syringes containing 3.2% or 3.8% sodium citrate (9:1 blood-to-citrate ratio).

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature. The supernatant, rich in platelets, is carefully collected as PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1,500-2,000 x g) for 10-15 minutes to pellet the remaining cells. The supernatant is collected as PPP.

-

Aggregation Measurement: A light-transmission aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% transmission.

-

Assay Procedure: Aliquots of PRP are pre-warmed to 37°C in cuvettes with a magnetic stir bar. Platelet aggregation is initiated by adding a working concentration of arachidonic acid.

-

Data Recording: The change in light transmission is recorded over a set period (e.g., 5-10 minutes) as platelets aggregate.

-

Analysis: The maximum percentage of aggregation is determined for each sample. The percentage of inhibition is calculated relative to the vehicle control group. An ID50 (the dose required to inhibit aggregation by 50%) is calculated from the dose-response curve.

-

Caption: Experimental workflow for ex vivo platelet aggregation assay.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is a cornerstone for evaluating the neuroprotective effects of drugs like ozagrel in a setting that mimics human ischemic stroke.

-

Objective: To induce a focal cerebral ischemic injury and assess the ability of ozagrel to reduce infarct volume and neurological deficits.

-

Methodology:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (270-320 g) are anesthetized (e.g., ketamine/xylazine or isoflurane).

-

Surgical Exposure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: The distal end of the ECA and the proximal end of the CCA are ligated. A temporary microvascular clip is placed on the ICA.

-

Filament Insertion: A small incision is made in the ECA stump. A 4-0 nylon monofilament with a silicon-coated tip is introduced through the ECA into the ICA.

-

Induction of Occlusion: The filament is advanced approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating it has occluded the origin of the middle cerebral artery (MCA).

-

Drug Administration: Ozagrel (e.g., 3 mg/kg) or vehicle is administered, typically intravenously, either before occlusion or at the onset of reperfusion.

-

Reperfusion: For a transient MCAO model, the filament is left in place for a defined period (e.g., 90-120 minutes) and then carefully withdrawn to allow blood flow to resume.

-

Post-operative Care: The neck incision is sutured, and the animal is allowed to recover with appropriate monitoring.

-

Endpoint Evaluation (e.g., 24 hours post-MCAO):

-

Neurological Scoring: Motor and neurological deficits are assessed using a standardized scoring system.

-

Infarct Volume Measurement: Animals are euthanized, and brains are removed. The brain is sectioned into 2 mm coronal slices and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The area of infarction in each slice is measured, and the total infarct volume is calculated.

-

-

Caption: Workflow for the rat Middle Cerebral Artery Occlusion (MCAO) model.

Conclusion

The development of ozagrel represents a successful, mechanism-driven approach to drug discovery. By identifying and selectively inhibiting TXA2 synthase, researchers created a therapeutic agent that not only mitigates a key pathological pathway in thrombosis but also enhances a protective physiological one. The data gathered from rigorous preclinical models, using the detailed protocols described herein, established a strong foundation for its clinical application in treating conditions such as ischemic stroke and cerebral vasospasm. This guide serves as a comprehensive resource for understanding the foundational science and developmental history of ozagrel, offering valuable insights for professionals engaged in the ongoing pursuit of novel cardiovascular and antithrombotic therapies.

References

- 1. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Ozagrel Sodium: A Comprehensive Technical Guide to its Primary and Secondary Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a potent antiplatelet and vasodilatory agent.[1][2][3] This technical guide provides an in-depth overview of the primary and secondary biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. Understanding the precise molecular interactions of this compound is critical for its application in research and the development of novel therapeutics for thromboembolic and ischemic disorders.[2][4]

Primary Biological Target: Thromboxane A2 Synthase

The principal biological target of this compound is Thromboxane A2 (TXA2) synthase , an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2.[3][4] By selectively inhibiting this enzyme, this compound effectively curtails the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2][5] This high degree of selectivity is a key characteristic of this compound's pharmacological profile.[6]

Quantitative Data on Target Inhibition

The inhibitory potency of this compound against its primary target has been well-characterized. The following table summarizes the key quantitative data.

| Parameter | Value | Species/System | Reference(s) |

| IC50 (TXA2 Synthase) | 11 nM | Rabbit Platelets | [1][7][8] |

| IC50 (TXA2 Synthase) | 4 nM | Not Specified | [8] |

| Inhibition of Plasma TXB2 | 99.6% at 100 µM | Plasma | [7][9] |

| IC50 (Arachidonic Acid-induced Platelet Aggregation) | 53.12 µM | Not Specified | [7][9] |

Secondary Biological Effects

A critical consequence of the inhibition of TXA2 synthase by this compound is the redirection of the prostaglandin H2 (PGH2) substrate towards the synthesis of other prostanoids. This leads to a significant secondary pharmacological effect: an increase in the production of prostacyclin (PGI2) .[4][7] PGI2 exerts biological effects that are largely opposite to those of TXA2, namely vasodilation and inhibition of platelet aggregation.[4] This dual action—decreasing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory one—underpins the therapeutic efficacy of this compound.[4][7]

Importantly, studies have demonstrated that this compound is highly selective for TXA2 synthase and does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX), 5-lipoxygenase, PGI2 synthase, and PGE2 isomerase.[6] Therefore, the increase in PGI2 is an indirect consequence of PGH2 redirection rather than a direct stimulation of PGI2 synthase.

Signaling Pathway

The mechanism of action of this compound can be visualized within the arachidonic acid signaling cascade.

Caption: this compound's mechanism in the arachidonic acid pathway.

Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay (In Vitro)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on TXA2 synthase. The assay typically measures the production of thromboxane B2 (TXB2), a stable metabolite of the highly unstable TXA2.

Principle: The assay quantifies the amount of TXB2 produced from the enzymatic conversion of PGH2 by TXA2 synthase in the presence and absence of the inhibitor. The level of inhibition is determined by comparing the TXB2 concentration in the inhibitor-treated samples to the control samples. A common method for TXB2 quantification is a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Thromboxane A2 synthase (from platelet microsomes or recombinant)

-

Prostaglandin H2 (PGH2) substrate

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent)

-

TXB2 ELISA kit

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound and PGH2 in appropriate solvents. Serially dilute this compound to obtain a range of concentrations for IC50 determination.

-

Enzyme Reaction:

-

In a microcentrifuge tube or a well of a microplate, add the assay buffer.

-

Add a specific volume of the this compound solution (or vehicle for control).

-

Add the TXA2 synthase enzyme preparation and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate the reaction mixture for a specific time (e.g., 1-2 minutes) at 37°C.

-

-

Reaction Termination: Stop the enzymatic reaction by adding the stop solution.

-

TXB2 Quantification:

-

Use the reaction mixture as the sample for the TXB2 ELISA.

-

Follow the instructions provided with the commercial TXB2 ELISA kit. This typically involves adding the sample to antibody-coated wells, followed by the addition of an enzyme-conjugated TXB2 and subsequent substrate addition for color development.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.

-

Calculate the concentration of TXB2 in each sample using a standard curve generated with known concentrations of TXB2.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Arachidonic Acid-Induced Platelet Aggregation Assay

This protocol describes a method to assess the effect of this compound on platelet aggregation induced by arachidonic acid using light transmission aggregometry (LTA).

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. When an agonist like arachidonic acid is added, it is converted to TXA2, which induces platelet aggregation. This causes the PRP to become more transparent, increasing light transmission. This compound, by inhibiting TXA2 synthesis, is expected to reduce this aggregation.

Materials:

-

Freshly drawn human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Arachidonic acid solution (agonist)

-

This compound

-

Saline or appropriate vehicle

-

Platelet aggregometer

-

Centrifuge

-

Plastic tubes and pipettes

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect venous blood into tubes containing sodium citrate (9:1 blood to citrate ratio).[1]

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[1][10]

-

Carefully transfer the supernatant (PRP) to a new plastic tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[1]

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

-

Incubation with Inhibitor:

-

Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.

-

-

Platelet Aggregation Measurement:

-

Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Place a cuvette containing the pre-incubated PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.

-

Initiate platelet aggregation by adding a specific concentration of arachidonic acid to the cuvette.

-

Record the change in light transmission over time (typically 5-10 minutes) until a maximal aggregation response is observed.

-

-

Data Analysis:

-

The maximum platelet aggregation is determined as the maximum percentage change in light transmission.

-

Calculate the percent inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value of this compound for the inhibition of platelet aggregation by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the platelet aggregation assay.

Conclusion

This compound is a highly selective inhibitor of Thromboxane A2 synthase, its primary biological target. This targeted inhibition leads to a reduction in the pro-thrombotic and vasoconstrictive effects of TXA2 and a beneficial secondary increase in the anti-thrombotic and vasodilatory PGI2. The well-defined mechanism of action and high selectivity make this compound an invaluable tool for researchers and a promising therapeutic agent for conditions where the TXA2 pathway is implicated. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other TXA2 synthase inhibitors.

References

- 1. helena.com [helena.com]

- 2. coachrom.com [coachrom.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 5. remedypublications.com [remedypublications.com]

- 6. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Ozagrel Sodium: A Comprehensive Technical Guide to Solubility, Stability, and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, is a critical compound in the research and development of treatments for thromboembolic diseases, including ischemic stroke.[1] Its therapeutic effect stems from its ability to block the production of TXA2, a key mediator of platelet aggregation and vasoconstriction, while promoting the synthesis of prostacyclin (PGI2), which has opposing vasodilatory and anti-platelet aggregation effects.[1] This technical guide provides an in-depth overview of the solubility, stability, and storage conditions of this compound, compiled to aid researchers and drug development professionals in its effective handling and use.

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2. By blocking this step in the arachidonic acid cascade, this compound effectively reduces the levels of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive actions. A secondary and beneficial consequence of this inhibition is the redirection of the PGH2 substrate towards the production of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells, which promotes vasodilation and inhibits platelet aggregation.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vitro experimental design. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Notes |

| Water | 50.0[2] | 199.81[2] | 25[3] | May require ultrasonication for dissolution.[4] |

| Dimethyl Sulfoxide (DMSO) | 3.63[2] | 14.49[2] | Not Specified | Data for this compound. |

| Ethanol | Insoluble (<1 mg/mL)[3] | - | 25[3] | Data for this compound. |

| Methanol | Data not available | - | - | |

| Acetonitrile | Data not available | - | - | |

| Tetrahydrofuran (THF) | Data not available | - | - |

Table 2: Comparative Aqueous Solubility of this compound at Different pH Values

| pH | This compound Solubility (g/L) |

| 6 | 34 |

| 7 | 44 |

| 8 | 46.9 |

| 9 | 53 |

Note: Data extracted from a patent comparing ozagrel tromethamine and this compound. The experimental conditions were at ambient temperature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Separation: Centrifuge the saturated solution at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Stability Profile

Understanding the stability of this compound under various conditions is crucial for ensuring its quality, efficacy, and safety. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.

Table 3: Summary of Forced Degradation Studies on Ozagrel

| Stress Condition | Reagents and Conditions | Percentage of Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 30 min | 5-20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 30 min | 5-20% |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 7 days | 5-20% |

| Thermal Degradation | 100°C, 48 hours | 5-20% |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and maintain at a specified temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified duration.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C) for a defined period.

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary. Dilute all stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The appearance of new peaks indicates the formation of degradation products. The percentage of degradation is calculated by the decrease in the peak area of the parent drug and the area of the degradation product peaks.

ICH Stability Testing

Formal stability testing of this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines to establish a retest period for the drug substance and a shelf-life for the drug product.

Table 4: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol for a Formal Stability Study of this compound (Drug Substance)

This protocol outlines the key steps for conducting a formal stability study on this compound as an active pharmaceutical ingredient (API).

-

Materials and Equipment:

-

At least three primary batches of this compound.

-

Container closure system that is the same as the proposed packaging for storage and distribution.

-

Calibrated stability chambers capable of maintaining the specified temperature and humidity conditions.

-

A validated stability-indicating HPLC method.

-

-

Procedure:

-

Sample Preparation and Storage: Package a sufficient quantity of this compound from each of the three batches into the selected container closure system. Place the packaged samples into the stability chambers set at the long-term and accelerated storage conditions.

-

Testing Schedule:

-

Long-term: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test the samples at 0, 3, and 6 months.

-

Intermediate: If significant change occurs during the accelerated study, perform testing at 0, 6, 9, and 12 months.

-

-

Analytical Testing: At each time point, withdraw samples and test for relevant quality attributes, including:

-

Appearance

-

Assay

-

Degradation products/impurities

-

Water content

-

Any other critical quality attributes.

-

-

Data Evaluation: Evaluate the data for any trends in the degradation or changes in other quality attributes over time. The results are used to establish the retest period for the drug substance.

-

Storage Conditions

Proper storage of this compound is essential to maintain its integrity and prevent degradation.

Table 5: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[3] |

| 4°C | Short-term | Store in a sealed container, away from moisture. | |

| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | 6 months | Preferred for long-term storage. |

Conclusion

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility, stability, and storage. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the design of robust experiments and the development of stable and effective formulations. Adherence to the recommended storage and handling procedures is paramount to ensure the quality and reliability of experimental results and the ultimate safety and efficacy of this compound-containing products.

References

In Vitro Enzymatic Assays for Ozagrel Sodium Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro enzymatic assays used to characterize the activity of ozagrel sodium, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. This document details the mechanism of action, quantitative efficacy data, comprehensive experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a competitive inhibitor of thromboxane A2 synthase (TXA2S), the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2.[1] By selectively blocking this crucial step in the arachidonic acid cascade, ozagrel effectively curtails the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2] A key consequence of TXA2 synthase inhibition by ozagrel is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, notably prostacyclin (PGI2) by prostacyclin synthase in endothelial cells. PGI2 exhibits opposing physiological effects to TXA2, promoting vasodilation and inhibiting platelet aggregation. This dual action of diminishing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory one underscores the therapeutic potential of ozagrel.[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its efficacy.

| Parameter | Test System | Species | IC50 Value | Reference(s) |

| Thromboxane A2 Synthase Inhibition | Platelet Microsomes | Human | 60 nM | [4] |

| Thromboxane A2 Synthase Inhibition | Platelet Microsomes | Human | 24 nM | [4] |

| Thromboxane A2 Synthase Inhibition | Platelets | Rabbit | 11 nM | [3] |

| Thromboxane A2 Synthase Inhibition | Not Specified | Not Specified | 4 nM | [3] |

| Arachidonic Acid-Induced Platelet Aggregation | Platelet-Rich Plasma | Not Specified | 53.12 µM | [5] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme and substrate concentrations, incubation times, and the specific assay methodology employed.

While ozagrel is known to be a competitive inhibitor of thromboxane A2 synthase, specific kinetic parameters such as Km and Vmax for its interaction with the enzyme are not widely reported in publicly available literature. However, kinetic studies of human thromboxane A2 synthase have determined the Km for its substrate, PGH2, to be approximately 32 µmol/L.[6]

Signaling Pathways

The following diagrams illustrate the biochemical pathways central to the mechanism of action of this compound.

Experimental Protocols

In Vitro Thromboxane A2 Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of thromboxane A2 synthase.

Principle: The enzymatic activity of TXA2 synthase is determined by quantifying the amount of its product, TXA2, which is unstable and rapidly hydrolyzes to the stable metabolite, thromboxane B2 (TXB2). The inhibitory effect of ozagrel is assessed by comparing the TXB2 production in the presence and absence of the compound.

Materials:

-

Human platelet microsomes (source of thromboxane A2 synthase)

-

This compound

-

Prostaglandin H2 (PGH2) substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Stop solution (e.g., a solution containing a chelating agent like EDTA)

-

Thromboxane B2 (TXB2) ELISA kit

Procedure:

-

Preparation of Platelet Microsomes: Isolate human platelets from fresh whole blood by differential centrifugation. Lyse the platelets and isolate the microsomal fraction, which is enriched in TXA2 synthase, by ultracentrifugation.

-

Enzymatic Reaction: a. Pre-incubate the platelet microsomes with varying concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 10-15 minutes) at 37°C. b. Initiate the enzymatic reaction by adding a known concentration of the substrate, PGH2. c. Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C. d. Terminate the reaction by adding the stop solution.

-

Quantification of TXB2: a. Centrifuge the reaction mixture to pellet the microsomes. b. Collect the supernatant and quantify the amount of TXB2 produced using a competitive ELISA kit, following the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control. b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Thromboxane B2 (TXB2) ELISA

Principle: This is a competitive enzyme-linked immunosorbent assay. TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on a microplate coated with a TXB2-specific antibody. The amount of bound enzyme is inversely proportional to the concentration of TXB2 in the sample.

Procedure (General):

-

Add standards and samples to the wells of the microplate pre-coated with the anti-TXB2 antibody.

-

Add a fixed amount of HRP-labeled TXB2 to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that will react with the bound HRP to produce a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

Platelet Aggregation Assay

This assay assesses the functional consequence of TXA2 synthase inhibition on platelet function.

Principle: Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound

-

Platelet aggregation agonist (e.g., arachidonic acid)

-

Saline or appropriate vehicle

-

Light transmission aggregometer

Procedure:

-

Preparation of PRP and PPP: a. Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the blood at low speed to obtain PRP. c. Centrifuge the remaining blood at high speed to obtain PPP, which is used to set the 100% aggregation baseline.

-

Assay: a. Pre-incubate PRP with various concentrations of this compound or vehicle control at 37°C in the aggregometer cuvettes with stirring. b. Establish a baseline of light transmission. c. Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid). d. Record the change in light transmission over time until a maximal aggregation response is observed.

-

Data Analysis: a. The maximum platelet aggregation is determined as the maximum percentage change in light transmission. b. Calculate the percent inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. c. Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram provides a generalized workflow for the in vitro characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ozagrel | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

- 6. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozagrel Sodium and its Influence on Prostaglandin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a compound of significant interest in the fields of pharmacology and medicine. Its primary therapeutic applications lie in the management of conditions associated with platelet aggregation and vasoconstriction, such as ischemic stroke.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, its quantitative effects on the prostaglandin and thromboxane pathways, detailed experimental protocols for its study, and visualizations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: Selective Inhibition and Prostaglandin Redirection

This compound exerts its pharmacological effects by selectively and potently inhibiting the enzyme thromboxane A2 synthase.[2][3] This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a potent mediator of platelet aggregation and a powerful vasoconstrictor.[3] By blocking the synthesis of TXA2, this compound effectively reduces these pro-thrombotic and vasoconstrictive effects.[2]

A pivotal consequence of inhibiting TXA2 synthase is the redirection of the PGH2 substrate towards other enzymatic pathways. This phenomenon, often referred to as "prostaglandin shunting," leads to an increased synthesis of other prostaglandins, most notably prostacyclin (PGI2) by prostacyclin synthase in endothelial cells.[4] PGI2 has physiological effects that are diametrically opposed to those of TXA2; it is a potent vasodilator and an inhibitor of platelet aggregation.[4] This dual action of this compound—decreasing a pro-aggregatory and vasoconstrictive agent while increasing an anti-aggregatory and vasodilatory one—underpins its therapeutic efficacy.[4]

The following diagram illustrates the central role of this compound in the prostaglandin and thromboxane synthesis pathways.

Quantitative Effects of this compound

The potency and selectivity of this compound have been quantified in numerous in vitro and in vivo studies. The following table summarizes key quantitative data on its inhibitory activity and its effects on the levels of key prostaglandin metabolites. While the impact on TXA2 and PGI2 is well-documented, quantitative data on the shunting of PGH2 to other prostaglandins like PGE2, PGD2, and PGF2α is less readily available in the public domain, representing an area for further research.

| Parameter | Species/System | Value | Reference(s) |

| IC50 (Thromboxane A2 Synthase) | Rabbit Platelets | 11 nM | [5] |

| IC50 (Thromboxane A2 Synthase) | Not Specified | 4 nM | [6] |

| Inhibition of Plasma TXB2 | Human | 99.6% (at 100 µM) | [5] |

| IC50 (Arachidonic Acid-induced Platelet Aggregation) | Not Specified | 53.12 µM | [5] |

| Effect on 6-keto-PGF1α (PGI2 metabolite) | Various isolated cells and tissues | Increased levels | [7] |

| Effect on 6-keto-PGF1α (PGI2 metabolite) | Brain tissue after cerebral ischemia-reperfusion (in vivo) | Increased levels | [6] |

| Effect on Neurological Impairment (MESSS Score) in Acute Ischemic Stroke | Human (Meta-analysis) | Mean Difference = -4.17 | [8][9][10][11][12] |

| Effect on Cortical Infarction Area and Volume in MCAO model | Rat (3 mg/kg) | Decreased | [13] |

IC50: Half-maximal inhibitory concentration; TXB2: Thromboxane B2 (stable metabolite of TXA2); 6-keto-PGF1α: 6-keto-prostaglandin F1α (stable metabolite of PGI2); MESSS: Modified Edinburgh-Scandinavian Stroke Scale; MCAO: Middle Cerebral Artery Occlusion.

Detailed Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the accurate assessment of this compound's effects. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.